Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C17H12FNO3S and a molecular weight of 329.35. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. In this method, 2-fluoro-5-(trifluoromethyl)benzonitrile is reacted with methyl thioglycolate and triethylamine in the presence of dimethyl sulfoxide (DMSO) at 130°C. This reaction provides rapid access to the desired compound in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and high yield. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its biological activities.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: A related compound with similar structural features but lacking the 2-fluorobenzamido group.
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Another derivative with different substituents on the benzo[b]thiophene ring.
Uniqueness
Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of the 2-fluorobenzamido group, which can impart distinct biological activities and chemical properties. This unique structure may enhance its potential as a drug candidate or as a functional material in various applications.
Properties
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIPLGHCJBRKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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